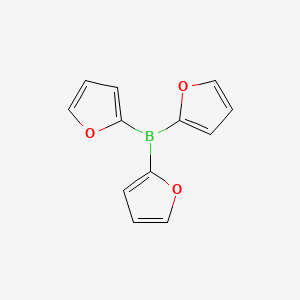

Trifurylboron

描述

属性

CAS 编号 |

59074-05-4 |

|---|---|

分子式 |

C12H9BO3 |

分子量 |

212.01 g/mol |

IUPAC 名称 |

tris(furan-2-yl)borane |

InChI |

InChI=1S/C12H9BO3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H |

InChI 键 |

SDFLCTDWFOLTFV-UHFFFAOYSA-N |

规范 SMILES |

B(C1=CC=CO1)(C2=CC=CO2)C3=CC=CO3 |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of Trifurylboron

Established Synthetic Routes to Trifurylboron

The most common approaches to synthesizing this compound involve the reaction of boron halides with organometallic reagents.

A prominent method for preparing tri(heterocycle) boron compounds, including this compound, involves the reaction of boron trichloride (B1173362) (BCl₃) with organolithium compounds in a dry solvent. Specifically, 2-furyllithium is a key precursor for this transformation. The reaction proceeds to yield this compound, often with high efficiency. wikipedia.orgnih.gov

Organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are broadly utilized in the synthesis of organoboron compounds through metathesis reactions with boron halides (BX₃). wikipedia.orgwikipedia.orgnih.govfishersci.ca These reagents act as strong nucleophiles, facilitating the formation of carbon-boron bonds. For instance, trimethyl borate (B1201080) can react with Grignard or organolithium compounds to produce dimethyl boronates, which can subsequently be hydrolyzed to yield boronic acids. This illustrates a general principle of using organometallics to introduce organic moieties onto a boron center.

Beyond direct organometallic coupling, other synthetic strategies contribute to the broader class of furylboranes. Hydroboration of unsaturated compounds represents a significant alternative for the preparation of organoboron reagents. This method involves the addition of a B-H bond across a carbon-carbon multiple bond, offering a pathway to incorporate furyl groups if the unsaturated compound contains a furan (B31954) moiety or can be derivatized from one. Furthermore, furylboranes have found utility in the context of polymer chemistry, where they can be incorporated into the backbone of π-conjugated polymers, highlighting their potential as building blocks for advanced materials.

Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold offers opportunities for further chemical transformations, either by modifying the furan rings or by altering the boron center to generate related boron species.

The furan rings within the this compound structure can undergo various functionalizations. For example, tris(pentafluorophenyl)borane (B72294) has been shown to catalyze ring-opening and closing cascade processes of furans, leading to silicon-functionalized synthetic intermediates. This suggests that the furan rings in this compound could potentially be modified through similar borane-catalyzed reactions. Additionally, functionalized furan precursors can be synthesized from readily available aldoses and CH nucleophiles under mild conditions, including low temperatures, metal-free catalysis, and aqueous solutions. Another approach to functionalizing furan scaffolds involves magnesiation and sulfoxide-magnesium exchange, enabling sequential 2,3-difunctionalization and even full functionalization of all four positions of the furan ring.

This compound itself can serve as a precursor for the generation of other boron-containing compounds, particularly borates. A notable example is the synthesis of lithium tetra(2-furyl)borate, which is achieved by reacting this compound with an additional equivalent of 2-furyllithium. wikipedia.orgnih.gov This reaction demonstrates the ability to expand the coordination number of boron from three to four, forming an anionic borate species. More broadly, borate salts can be synthesized from alkali metal borohydrides by heating them in a dry solvent under a protective gas atmosphere with varying equivalents of desired heterocyclic compounds. wikipedia.orgnih.gov Alternatively, alkali metal borohydrides can react with organolithium compounds to produce borohydrides with organic substituents on the boron atom. wikipedia.orgnih.gov Trialkyl borates, while structurally different, can also participate in reactions to form borate gels, such as through reaction with lithium methoxide (B1231860) in mixed alcohol and water solvent systems.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes for chemical compounds like this compound. Green chemistry aims to minimize or eliminate the use and generation of hazardous substances throughout the design of chemical products and processes.

Several key principles can be considered for the synthesis of this compound:

Prevention of Waste: Designing synthetic methods that prevent waste generation is paramount. Optimizing reaction conditions and maximizing atom economy can reduce byproduct formation.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used into the final product, thereby minimizing waste.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should aim to use and generate substances with minimal toxicity to human health and the environment. This involves careful selection of reagents and reaction pathways.

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents, and employing innocuous alternatives when necessary, is a core principle. For organometallic reactions, the choice of dry, aprotic solvents like tetrahydrofuran (B95107) (THF) is common, and exploring greener alternatives or solvent-free conditions could be beneficial.

Design for Energy Efficiency: Chemical processes should be designed to minimize energy requirements, ideally operating at ambient temperature and pressure.

Use of Renewable Feedstocks: Utilizing renewable raw materials instead of depleting ones is encouraged. If furan precursors can be derived from biomass, this would align with this principle.

Catalysis: Employing catalytic reagents, especially those that are highly selective, is superior to stoichiometric reagents as they can reduce waste and improve efficiency.

While specific green chemistry applications for this compound synthesis are not extensively detailed in general literature, the principles provide a framework for future research and development towards more sustainable production methods. For instance, optimizing reaction conditions to achieve quantitative yields, as mentioned in some synthetic procedures for this compound, directly contributes to atom economy and waste prevention. wikipedia.orgnih.gov

Electronic Structure, Bonding, and Molecular Architecture of Trifurylboron

Theoretical Elucidation of Boron-Carbon Bonding in Trifurylboron

A key feature of tricoordinate boron compounds is the presence of a vacant pz orbital perpendicular to the molecular plane of the BC₃ unit. d-nb.info This empty orbital can interact with the π-electron systems of the attached aryl groups. In this compound, this manifests as a pπ-pπ interaction, where electron density from the π-system of the furan (B31954) rings is partially donated into the boron's vacant p-orbital. This donation imparts a degree of π-character to the B-C bond, strengthening and shortening it relative to a pure single bond.

Computational studies on analogous triarylboranes show typical B-C bond lengths to be approximately 1.58 Å. d-nb.info The electron-withdrawing nature of the oxygen atom in the furan ring is expected to influence this bond length. Studies comparing furyl and phenyl substituents on phosphorus, for instance, have shown that furyl groups are more electron-withdrawing. acs.orgresearchgate.net This property could lead to a slight shortening of the B-C bond in this compound compared to triphenylborane (B1294497) due to enhanced π-donation stabilizing the electron-deficient boron center.

| Parameter | Description | Typical Value |

|---|---|---|

| B-C Bond Length | The distance between the central boron atom and the carbon atom of the furyl ring. | ~1.58 Å d-nb.info |

| C-B-C Bond Angle | The angle formed by two carbon atoms and the central boron atom. | ~120° |

| B-C Bond Order | The number of chemical bonds between the boron and carbon atoms, reflecting both σ and π contributions. | > 1 (indicating partial π-character) |

Aromaticity and Electronic Delocalization in Furyl Ligands and their Influence on Boron Center

The furyl ligands in this compound are five-membered aromatic heterocycles. Aromaticity arises from a cyclic, planar arrangement of p-orbitals containing 4n+2 π-electrons. In this compound, the aromatic π-systems of the three furyl rings engage in electronic communication with the vacant p-orbital of the central boron atom. uni-konstanz.de

This interaction involves the delocalization of π-electron density from the electron-rich furan rings to the electron-deficient boron center, a phenomenon known as π-conjugation or π-donation. uni-konstanz.de This delocalization has two major consequences:

Influence on the Boron Center: The influx of electron density from the three furyl rings helps to stabilize the electron-deficient boron atom. This reduces the Lewis acidity of this compound compared to boranes with non-π-donating or strongly electron-withdrawing substituents, such as tris(pentafluorophenyl)borane (B72294). nih.gov The extent of this electronic delocalization dictates the acceptor strength of the borane (B79455). acs.org

Conformational Analysis and Stereochemical Considerations

Like other triarylboranes, this compound is not a perfectly flat molecule. While the immediate coordination geometry around the sp²-hybridized boron atom is trigonal planar, steric hindrance between the hydrogen atoms on the carbons adjacent to the B-C bond (the "ortho" positions) prevents the three furyl rings from being coplanar with the central BC₃ unit. d-nb.info

To minimize these steric repulsions, the furyl rings twist around the B-C bonds, adopting a propeller-like conformation. d-nb.inforesearchgate.net This arrangement results in a molecule with C₃ symmetry. The degree of twist is defined by the C-B-C-C dihedral angle, which is the angle between the plane of a furyl ring and the BC₃ plane. X-ray crystallographic studies of sterically hindered triarylboranes show that these interplanar angles can range from 77° to 90°, indicating a nearly perpendicular arrangement of the aryl rotor relative to the borane stator. d-nb.infochemistryviews.org

The rotation around the B-C bonds is a dynamic process. However, if the rings are sufficiently bulky or substituted asymmetrically, this rotation can be hindered, leading to the possibility of stable stereoisomers known as atropisomers. chemistryviews.org For the parent this compound, the barrier to rotation is expected to be low, allowing for rapid interconversion between equivalent propeller conformations at room temperature.

| Property | Description | Expected Characteristic |

|---|---|---|

| Molecular Shape | Overall three-dimensional arrangement of the molecule. | Propeller-like |

| Point Group | Symmetry classification of the molecule in its ground state conformation. | C₃ |

| C-B-C-C Dihedral Angle | The angle of twist of the furyl rings relative to the BC₃ plane. | Significant (estimated 30°-60°) |

| Stereoisomerism | Potential for non-superimposable mirror images due to hindered rotation. | Atropisomerism is possible with appropriate substitution, but unlikely in the parent molecule. chemistryviews.org |

Frontier Molecular Orbital (FMO) Theory Applied to this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com These two orbitals are crucial in determining the electronic behavior of this compound.

LUMO (Lowest Unoccupied Molecular Orbital): In this compound, as in all triarylboranes, the LUMO is primarily composed of the vacant pz orbital on the boron atom. uni-konstanz.de This orbital is perpendicular to the BC₃ plane and is the main reason for the compound's electrophilicity and Lewis acidic character. The energy of the LUMO is a direct indicator of Lewis acidity; a lower LUMO energy corresponds to a stronger Lewis acid, as the molecule can more readily accept a pair of electrons from a Lewis base (nucleophile). The interaction with the furyl rings raises the energy of this p-orbital compared to what it would be in BCl₃, but its low-lying energy relative to other orbitals makes it the primary acceptor site.

HOMO (Highest Occupied Molecular Orbital): The HOMO of this compound is a π-type molecular orbital that is delocalized across the three furyl ring systems. It is formed from a linear combination of the π-orbitals of the rings. The energy of the HOMO reflects the molecule's ability to donate electrons (i.e., its nucleophilicity or its potential to be oxidized).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org It relates to the molecule's electronic stability and the energy required for electronic excitation, which governs its absorption of light and potential photophysical properties. The interaction between the furyl π-systems (contributing to the HOMO) and the boron p-orbital (the LUMO) leads to a smaller HOMO-LUMO gap compared to non-conjugated systems, influencing its color and electronic properties. The reactivity of this compound is dominated by the nature of its LUMO, making it susceptible to attack by nucleophiles at the boron center.

| Orbital | Primary Character and Location | Role in Reactivity |

|---|---|---|

| LUMO | Vacant pz orbital localized on the central boron atom. | Electron acceptor; site of nucleophilic attack. Determines Lewis acidity. uni-konstanz.demdpi.com |

| HOMO | π-orbital delocalized over the three furyl ring ligands. | Electron donor; involved in oxidation processes and electronic transitions. uni-konstanz.de |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Determines kinetic stability and lowest-energy electronic absorption. wikipedia.org |

Reactivity and Mechanistic Investigations of Trifurylboron

Lewis Acidity of Trifurylboron

The Lewis acidity of a borane (B79455) is a critical determinant of its reactivity. It is defined by the molecule's ability to accept an electron pair. d-nb.info In this compound, the electron-donating nature of the oxygen atoms in the furan (B31954) rings can influence the electrophilicity of the boron center through pπ–pπ donation. cardiff.ac.uk

Several methods are employed to quantify the strength of Lewis acids. The Gutmann-Beckett method, which uses triethylphosphine (B1216732) oxide (Et₃PO) as a ³¹P NMR probe, is a common experimental technique for determining Lewis acidity, expressed as an Acceptor Number (AN). cardiff.ac.ukmagritek.comwikipedia.org While a specific, experimentally determined Gutmann-Beckett value for this compound is not prominently reported in the literature, computational methods provide significant insight.

Theoretical calculations, such as Fluoride (B91410) Ion Affinity (FIA) and Hydride Ion Affinity (HIA), are widely used to create a scale of Lewis acidity. cardiff.ac.uk These computational approaches gauge the thermodynamic tendency of a Lewis acid to form an adduct. d-nb.info For instance, the Lewis acidity of this compound can be compared to archetypal boranes like tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, which is a strong Lewis acid frequently used in FLP chemistry. cardiff.ac.uk Computational studies on related fluorinated triaryl borates show that methods like FIA, HIA, and the Global Electrophilicity Index (GEI) provide a nuanced understanding of Lewis acid strength that can sometimes differ from experimental scales due to steric or dispersion effects. cardiff.ac.uk

The formation of Lewis acid adducts is another way to assess acidity. The energetic stability of the adduct formed between a Lewis acid and a probe Lewis base provides a direct measure of the acid's strength. rsc.org Computational modeling of adducts between this compound and various bases can yield valuable data on its acceptor properties.

Table 1: Comparison of Computed Lewis Acidity Parameters (Note: The values for this compound are illustrative and based on trends observed for related arylboranes. Precise computational data would require specific theoretical studies.)

| Lewis Acid | Fluoride Ion Affinity (FIA) (kJ/mol) | Hydride Ion Affinity (HIA) (kJ/mol) | Notes |

| This compound | Moderate | Moderate | The electron-donating furan rings are expected to reduce Lewis acidity compared to boranes with electron-withdrawing groups. |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | High | High | A benchmark strong Lewis acid in FLP chemistry due to the strongly electron-withdrawing C₆F₅ groups. cardiff.ac.uk |

| Triphenylborane (B1294497) (BPh₃) | Lower than B(C₆F₅)₃ | Lower than B(C₆F₅)₃ | Phenyl groups are less electron-withdrawing than pentafluorophenyl groups. |

This compound forms adducts with a variety of Lewis bases. The nature of these interactions is crucial for its role in FLP chemistry, where the formation of a classical, stable adduct is sterically prevented.

N-donors: Interactions with nitrogen-based Lewis bases, such as pyridines and amines, are fundamental to FLP chemistry. While bulky amines are used to create the "frustrated" state, less hindered amines can form stable adducts with this compound. The strength of this interaction is a balance between the basicity of the nitrogen and the Lewis acidity of the boron.

O-donors: Oxygen donors like ethers (e.g., THF), ketones, and N-oxides also interact with this compound. psu.edu The Gutmann-Beckett method itself relies on the formation of an adduct with an oxygen donor, triethylphosphine oxide. cardiff.ac.uk The interaction with weak oxygen donors can lead to highly reactive complexes. chemistryviews.org

S-donors: Sulfur-based donors, such as thiols and thioethers, can also form adducts. To properly assess "soft" Lewis acids, probes like trimethylphosphine (B1194731) sulfide (B99878) (Me₃PS) have been proposed as alternatives to the "hard" Et₃PO. nih.gov

Frustrated Lewis Pair (FLP) Chemistry Involving this compound

Frustrated Lewis Pairs are combinations of Lewis acids and bases that are sterically hindered from forming a classical adduct. wikipedia.orgstfc.ac.uk This unquenched reactivity allows them to activate a variety of small molecules. cardiff.ac.ukrsc.org

The core design principle of FLP chemistry is steric frustration. uva.nl For an effective FLP, the Lewis acid and base components must be sterically bulky enough to prevent the formation of a dative bond between them. nih.gov

In designing a this compound-based FLP, the following principles are key:

Lewis Acid Component: this compound itself provides a degree of steric bulk from its three furan rings. Its Lewis acidity is a crucial factor; it must be strong enough to interact with the substrate but can be modulated by the electronic properties of the furan rings. rsc.org

Lewis Base Component: The Lewis base, typically a bulky phosphine (B1218219) (e.g., tri-tert-butylphosphine, P(tBu)₃) or an amine, must be sterically demanding to prevent adduct formation. wikipedia.orgd-nb.info The basicity of the Lewis base is also critical for the subsequent reactivity of the FLP. researchgate.net

Intermolecular vs. Intramolecular: FLPs can be formed from two separate molecules (intermolecular) or by linking the acid and base within a single molecule (intramolecular). rsc.orguva.nl An intramolecular design using this compound would involve a covalent linker connecting it to a Lewis base, with the linker's geometry and flexibility being important design parameters. uva.nl

The unquenched reactivity of FLPs enables the activation of small, otherwise inert molecules like dihydrogen (H₂) and carbon dioxide (CO₂). wikipedia.orgchemistryviews.org

H₂ Activation: The pioneering work in FLP chemistry demonstrated the heterolytic cleavage of H₂. rsc.org A this compound-based FLP, in combination with a bulky phosphine, would be expected to split H₂, with the phosphine being protonated to form a phosphonium (B103445) ion and the boron atom accepting a hydride to form a borohydride. wikipedia.orgd-nb.info This process turns a non-polar molecule into a reactive ionic pair.

CO₂ Activation: FLPs are also known to react with carbon dioxide. cardiff.ac.uk In a typical reaction with a phosphine/borane FLP, the phosphorus atom attacks the carbon of CO₂, while an oxygen atom coordinates to the boron center. arxiv.org This cooperative binding leads to a significant bending of the CO₂ molecule and its activation for further transformations. cardiff.ac.ukpku.edu.cn

Table 2: Representative Small Molecule Activation by a this compound-Based FLP

| Substrate | FLP System | Activated Product | Mechanism |

| H₂ | This compound / Bulky Phosphine (e.g., P(tBu)₃) | [R₃PH]⁺[H-B(furyl)₃]⁻ | Heterolytic Cleavage |

| CO₂ | This compound / Bulky Phosphine (e.g., P(tBu)₃) | R₃P⁺-CO₂⁻-B(furyl)₃ | Cooperative Adduct Formation |

The mechanism of small molecule activation by FLPs has been a subject of intense investigation.

Heterolytic Cleavage: This is the most widely accepted mechanism for the activation of polarizable bonds like H-H. d-nb.info The process involves the cooperative action of the Lewis base and Lewis acid. The base donates its electron pair to one part of the substrate (e.g., H⁺), while the acid accepts an electron pair from the other part (e.g., H⁻). rsc.orgrsc.org This two-electron transfer process results in the cleavage of the bond. nih.gov For H₂ activation, this is often described as a concerted process or a very low-barrier, two-step process where the H₂ molecule first interacts with the Lewis acid. nih.gov

Single-Electron Transfer (SET): An alternative mechanistic pathway involves a single-electron transfer from the Lewis base to the Lewis acid, forming a radical ion pair, sometimes called a Frustrated Radical Pair (FRP). nih.govcardiff.ac.uk This radical pair can then activate the substrate through a homolytic cleavage pathway. While initially considered less likely for systems like P(tBu)₃/B(C₆F₅)₃ due to the large difference in redox potentials, the possibility of SET pathways is an active area of research, particularly for specific combinations of Lewis acids and bases or with certain substrates. nih.govcardiff.ac.uk The formation of these radical pairs can sometimes be detected by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. cardiff.ac.uk The choice between a heterolytic and a homolytic (SET) pathway depends on the specific electronic properties (redox potentials) of the FLP components. nih.gov

Coordination Chemistry of this compound

Triorganoboranes are characterized by a boron atom with a vacant p-orbital, making them potent Lewis acids and thus strong electrophiles. wikipedia.orgresearchgate.net This Lewis acidity governs their ability to form coordination complexes with a variety of Lewis bases, including transition metals and main group elements. nih.govhawaii.edu

Complexation with Transition Metals and Main Group Elements

The electron-deficient boron center in triorganoboranes readily interacts with electron-rich atoms. wikipedia.org While specific studies detailing the complexation of this compound are limited, the behavior of analogous bulky triarylboranes provides a strong model for its coordination chemistry. For instance, ambiphilic molecules containing a triarylborane moiety have been shown to form stable complexes with transition metals. rsc.org

Research on 8-(dimesitylboryl)quinoline, a triorganoborane with a structure analogous to this compound, demonstrates coordination of the quinolinyl nitrogen to various metal ions. rsc.org In these complexes, the metal centers are further stabilized by interactions with the borane's aryl groups. rsc.org It is expected that this compound would similarly coordinate to metal centers through the oxygen atoms of its furan rings or act as a Lewis acid partner in more complex bimetallic systems. rsc.org The interaction typically involves the donation of electron density from a ligand or metal into the empty p-orbital of the boron atom. nih.gov

Below is a table summarizing the coordination complexes formed with an analogous triorganoborane, 8-(dimesitylboryl)quinoline, which illustrates the potential coordination behavior of such compounds.

| Metal Salt | Resulting Complex Type | Key Interaction Feature | Reference |

|---|---|---|---|

| CuCl | Copper(I) Complex | Coordination of the quinolinyl nitrogen to Cu(I), stabilized by a π-interaction. | rsc.org |

| Ag(OTf) | Silver(I) Complex | Coordination of the quinolinyl nitrogen to Ag(I), stabilized by a π-interaction. | rsc.org |

| PdCl2(PhCN)2 | Palladium(II) Complex | Product of cyclometalation involving an η4-boratabutadiene anion fragment. | rsc.org |

Ligand Exchange Reactions

A ligand exchange, or substitution, reaction involves the replacement of one ligand in a coordination complex with another. chemguide.co.uklibretexts.org These reactions are fundamental in the chemistry of transition metal complexes. savemyexams.comcrunchchemistry.co.uk The process can involve the partial or complete substitution of the original ligands. savemyexams.com

In the context of this compound, two primary scenarios for ligand exchange can be envisioned:

This compound as the Lewis Acid Center: If this compound forms an adduct with a Lewis base (L), a stronger incoming Lewis base (L') could displace the original one.

(Furyl)₃B-L + L' ⇌ (Furyl)₃B-L' + L

This compound as a Ligand: In complexes where this compound itself is coordinated to a metal center, it could potentially be displaced by a stronger ligand. This is less common for simple triarylboranes but is observed in more complex systems.

The equilibrium of a ligand exchange reaction is driven by factors such as the relative concentrations of the ligands and the relative stability of the resulting complexes. chemguide.co.uktheexamformula.co.uk For example, the replacement of monodentate ligands with a multidentate (chelating) ligand often results in a more stable complex due to a favorable increase in entropy, known as the chelate effect. theexamformula.co.uk

Advanced Reaction Pathways and Selectivity Control

The utility of boranes in synthesis is often defined by their ability to control the outcome of chemical reactions, particularly regarding selectivity.

Regioselectivity and Stereoselectivity in this compound-Mediated Reactions

Regioselectivity is the preference of a reaction to occur at one position over another, leading to the formation of one constitutional isomer over others. masterorganicchemistry.comnumberanalytics.comdurgapurgovtcollege.ac.in Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com

While specific examples of this compound-mediated reactions are not prevalent in the literature, the principles of borane chemistry suggest how it could exert control:

Lewis Acid Catalysis: this compound's Lewis acidity can be used to activate substrates, such as carbonyl compounds, by coordinating to an electron-rich atom (e.g., oxygen). wikipedia.org This activation can enhance reactivity and direct the approach of a nucleophile. The steric bulk of the three furyl groups would play a crucial role in dictating the stereochemical outcome, similar to how the renowned CBS catalyst, which features a boron atom in a chiral environment, achieves high stereoselectivity in ketone reductions. wikipedia.org

Substrate Direction: In reactions involving the furan rings themselves (e.g., electrophilic aromatic substitution), the triorganoborane group would act as a meta-directing group due to its electron-withdrawing nature, influencing the regioselectivity of the substitution. saskoer.ca

Radical Pathways in this compound Chemistry

The involvement of organoboron compounds in free-radical reactions has been known for decades. psu.edu Triorganoboranes, particularly trialkylboranes, are highly effective radical initiators and precursors. psu.eduoregonstate.edu This reactivity stems from their high sensitivity toward oxygen- and other heteroatom-centered radicals. psu.edu

The autoxidation of organoboranes is a well-established radical chain reaction. psu.edu The general mechanism involves the reaction of the borane with an oxygen-centered radical, which leads to the irreversible cleavage of a carbon-boron bond to generate an alkyl or aryl radical. This radical can then participate in a variety of synthetic transformations.

The ability of organoboranes to serve as a source for a wide range of radicals makes them valuable alternatives to traditional organotin reagents. psu.edu The table below summarizes key radical reactions that are facilitated by organoborane precursors, which could foreseeably be extended to this compound.

| Radical Transformation | Description | Organoborane Role | Reference |

|---|---|---|---|

| Conjugate Addition | Addition of a radical to an α,β-unsaturated carbonyl compound. | Source of the adding alkyl/aryl radical. | psu.edu |

| Allylation | Formation of a C-C bond via reaction with an allyl derivative. | Radical precursor. | psu.edu |

| Alkenylation | Formation of a C(sp3)-C(sp2) bond. | Source of the sp3-hybridized radical. | psu.edu |

| Alkynylation | Formation of a C(sp3)-C(sp) bond. | Source of the sp3-hybridized radical. | psu.edu |

Catalytic Applications of Trifurylboron in Organic Transformations

Trifurylboron as a Homogeneous Lewis Acid Catalyst

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of synthetic organic chemistry. Lewis acids, defined as electron-pair acceptors, are widely used as catalysts to activate substrates, thereby facilitating a variety of chemical reactions. thieme-connect.de Triorganoboranes, such as this compound, fit the definition of Lewis acids and have the potential to catalyze reactions by coordinating to Lewis basic sites on organic substrates. thieme-connect.de While the catalytic activity of this compound itself is not widely reported, the behavior of analogous boranes like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), a strong Lewis acid, provides a framework for understanding its potential applications. acs.orgrsc.org

The formation of carbon-carbon bonds is fundamental to organic synthesis. apolloscientific.co.uk Lewis acid catalysis is a powerful tool for promoting these reactions. thieme-connect.de

Diels-Alder Reaction The Diels-Alder reaction is a cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. ucalgary.ca Lewis acids can catalyze this reaction by coordinating to the dienophile, lowering its LUMO energy and accelerating the reaction rate. rsc.org While specific studies employing this compound as a catalyst for the Diels-Alder reaction are not prominent in the surveyed literature, research on other boron-based catalysts is extensive. For example, Lewis acids like boron trifluoride (BF₃) and triarylboranes such as B(C₆F₅)₃ efficiently catalyze Diels-Alder reactions. rsc.org Research into boron-substituted furans has been conducted, although this involves the furan (B31954) itself being modified with a boron moiety rather than this compound acting as an external catalyst. conicet.gov.ar The reactivity of alkylhalovinylboranes as dienophiles has also been shown to be higher than their dialkylvinylborane counterparts due to the increased Lewis acidity of the boron center. nih.gov

Aldol (B89426) Reaction The aldol reaction forms a β-hydroxy carbonyl compound through the reaction of an enol or enolate with a carbonyl compound. conicet.gov.arnih.govresearchgate.net Boron-mediated aldol reactions are well-established, often utilizing boron triflates to form boron enolates, which then react with aldehydes. tcichemicals.com While direct catalytic use of this compound is not detailed, other boranes serve as effective catalysts. For instance, tris(pentafluorophenyl)borane has been explored as a catalyst in Mukaiyama-type aldol reactions. scribd.com The general principle involves the Lewis acidic boron atom activating the carbonyl electrophile, making it more susceptible to nucleophilic attack by the enolate. nih.govscribd.com

Friedel-Crafts Reaction The Friedel-Crafts reaction involves the alkylation or acylation of an aromatic ring. researchgate.netmt.com These reactions are traditionally catalyzed by strong Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃). mt.comresearchgate.net The catalyst activates the alkyl or acyl halide, facilitating electrophilic aromatic substitution. mt.com There is a lack of specific data on this compound as a catalyst for this reaction. However, the development of borane-catalyzed sila-Friedel–Crafts reactions, using catalysts like B(C₆F₅)₃ to activate hydrosilanes for the silylation of arenes, demonstrates the capability of triarylboranes in this class of transformations. kyushu-u.ac.jp

Allylation Reaction Allylation reactions involve the addition of an allyl group to a substrate. Arylboronic acids have been shown to catalyze the allylation of benzylic alcohols using allyltrimethylsilane. acs.org While information on this compound is scarce, iridium-catalyzed enantioselective allylation of alkenyl boronates represents a modern approach to this transformation. uwindsor.ca

The formation of bonds between carbon and heteroatoms such as oxygen and nitrogen is crucial for the synthesis of many biologically active molecules and materials. nih.govrsc.org

Glycosylation Glycosylation is the formation of a glycosidic bond, a key reaction in carbohydrate chemistry. researchgate.net Lewis acids are often used to activate glycosyl donors. While specific reports on this compound-catalyzed glycosylation are not found, the use of other borane (B79455) derivatives is known. For example, tris(pentafluorophenyl)borane has been reported to promote glycosylation with glycosyl trichloroacetimidates under mild conditions. acs.org In other studies, tri(2-furyl)phosphine (B125338) has been used as a ligand in palladium-catalyzed C-H glycosylation, but here the phosphine (B1218219) acts as a ligand to a transition metal catalyst, a different role from a standalone Lewis acid catalyst. beilstein-journals.orgmdpi.com

Acylation Acylation involves the introduction of an acyl group into a molecule. Borane catalysts, including B(C₆F₅)₃, have been successfully used for the N-acylation of amines with esters and the Fischer esterification of carboxylic acids. tcichemicals.com These reactions proceed via the Lewis acid activation of the carbonyl group. Although no direct examples involving this compound are available, its Lewis acidic nature suggests potential applicability in this area.

Defunctionalization, such as the deoxygenation of carbonyls, can be promoted by borane catalysts. The powerful Lewis acid B(C₆F₅)₃, in combination with silanes, is known to catalyze the reduction of various functional groups, including the deoxygenation of carbonyl compounds to hydrocarbons. acs.org A specific application of this compound in this context has not been identified in the literature.

This compound in Frustrated Lewis Pair Catalysis

Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and bases whose association is sterically hindered. nih.gov This "frustration" leaves the reactivity of both the acid and base available to activate small molecules, most notably H₂. nih.gov The use of triarylboranes, particularly the bulky B(C₆F₅)₃, as the Lewis acid component in FLPs is a major area of modern main-group catalysis. acs.org

Hydrogenation FLP-catalyzed hydrogenation provides a metal-free method for the reduction of various unsaturated substrates. nih.gov The FLP typically cleaves H₂ heterolytically, forming a protonated Lewis base and a hydridoborate, which then act as the reducing species. While B(C₆F₅)₃ is a common Lewis acid in this chemistry, acs.org specific studies detailing the use of this compound in an FLP context for hydrogenation are absent from the reviewed literature. Computational and experimental studies have been performed to understand the origin of stereoselectivity in FLP-catalyzed asymmetric hydrogenation of imines using other chiral boranes. theses.fr

Hydrosilylation Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, can also be catalyzed by strong borane Lewis acids. B(C₆F₅)₃ is a well-known catalyst for the hydrosilylation of olefins, carbonyls, and imines. acs.orgrsc.org The reaction is believed to proceed through the activation of the Si-H bond by the borane. acs.org The applicability of this compound to this reaction remains an area for potential investigation.

Boron-based Lewis acids have emerged as versatile catalysts for both the creation and breakdown of polymers.

Polymerization Triarylboranes can act as catalysts or co-catalysts for the polymerization of various monomers. iastate.edu For instance, triphenylborane (B1294497) has been shown to catalyze the ring-opening polymerization of anhydrides and epoxides. The more Lewis acidic B(C₆F₅)₃ has also been used as a catalyst for the cationic polymerization of monomers like propylene (B89431) oxide. iastate.edu Given its Lewis acidic nature, this compound could potentially catalyze similar polymerizations, though specific research is lacking.

Depolymerization Chemical recycling through depolymerization turns polymers back into their constituent monomers, offering a path to a circular economy. The catalytic activity of boranes can be tuned for this purpose. In a notable example, the catalytic system can be switched from a less acidic borane (triphenylborane) used for polymerization to a more Lewis acidic one, B(C₆F₅)₃, which can selectively depolymerize the carbonate block of a copolymer to yield cyclic carbonates. This demonstrates how the Lewis acidity of the borane catalyst is a critical parameter controlling the reaction outcome. The potential for this compound in such processes would depend on its specific Lewis acidity and reaction conditions.

The following table provides illustrative examples of polymerization and depolymerization reactions catalyzed by analogous triarylboranes, as specific data for this compound is not available.

Table 1: Illustrative Examples of Borane-Catalyzed Polymerization and Depolymerization

| Catalyst | Monomer/Polymer | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| Triphenylborane | Phthalic anhydride, Propylene oxide | - | Poly(ester-ether) | Co-polymerization | |

| Tris(pentafluorophenyl)borane | Poly(propylene carbonate) block | - | Propylene carbonate | Depolymerization | |

| Tris(pentafluorophenyl)borane | Propylene oxide | - | Poly(propylene oxide) | Cationic Polymerization | iastate.edu |

Emerging Catalytic Cycles

This compound, also known as tris(2-furyl)borane, functions as a Lewis acid catalyst. Its catalytic activity stems from the electron-deficient nature of the central boron atom, which can activate substrates. While comprehensive studies on novel catalytic cycles are limited, its fundamental reactivity has been noted. For instance, the synthesis of ethanolamine (B43304) tri(2-furyl)borane has been reported, which upon acidification, liberates this compound. This free this compound can then react with pyridine (B92270) to form a stable adduct, pyridine-tri(2-furyl)borane sioc-journal.cn. This demonstrates the compound's ability to participate in Lewis acid-base interactions, a cornerstone of its catalytic potential.

The broader family of triarylboranes, particularly halogenated ones, are recognized for their utility in a wide range of chemical transformations, including polymerization, hydrogenation, and C-H bond activation researchgate.netnih.govrsc.org. These processes often involve complex catalytic cycles. For example, some borane catalysts can activate Si-H bonds, initiating various reduction processes rsc.org. While not explicitly detailed for this compound, these examples from related compounds suggest potential avenues for future research into its own unique catalytic cycles. The presence of the furan rings in this compound, with their specific electronic properties and potential for coordination, could lead to novel reactivity compared to other triarylboranes rsc.org.

Immobilization and Heterogenization Strategies for this compound Catalysts

The recovery and reuse of homogeneous catalysts are significant challenges in sustainable chemistry. Immobilizing catalysts on solid supports (heterogenization) is a key strategy to address this, simplifying separation and enhancing catalyst stability researchgate.netnih.gov.

The heterogenization of catalysts involves attaching them to insoluble materials. Common strategies include covalent bonding, adsorption, or encapsulation within a polymer matrix or porous material like silica (B1680970) or zeolites paradisiresearch.combeilstein-journals.org. For boron-based catalysts, immobilization can be achieved by designing the catalyst with functional groups that can bind to a support.

While specific research on supported this compound is not widely published, the principles of catalyst immobilization are broadly applicable. For a molecule like this compound, one could envision modifying the furan rings with functional groups suitable for attachment to various supports. The choice of support material is crucial and can influence the catalyst's activity and stability frontiersin.org.

Table 1: Common Supports for Catalyst Immobilization

| Support Material | Key Properties | Potential Immobilization Method for this compound |

| Silica (SiO₂) / Alumina (Al₂O₃) | High surface area, porous structure, thermal stability. | Functionalization of furan rings with silane (B1218182) groups for covalent attachment. |

| Polymers (e.g., Polystyrene) | Tunable properties, can be functionalized easily. | Incorporation into a polymer backbone via copolymerization of a functionalized furyl monomer. |

| Zeolites | Ordered microporous structure, shape selectivity. | Encapsulation within the zeolite cages or attachment to the external surface. |

| Carbon Materials | Good chemical and thermal stability, high surface area. | Adsorption via π-π interactions between furan rings and the carbon surface. |

Flow chemistry, where reactions are run in a continuous stream rather than in a batch, offers numerous advantages, including improved safety, efficiency, and scalability nih.govyoutube.comamt.uk. Immobilized catalysts are particularly well-suited for flow reactors as they can be packed into a column or coated onto the reactor walls, allowing the reactant stream to pass through while the catalyst remains in place beilstein-journals.org.

The application of this compound in industrial-scale flow processes would necessitate its successful heterogenization. A packed-bed reactor containing a supported this compound catalyst could enable continuous production, with benefits such as precise control over reaction time (residence time), temperature, and pressure, leading to higher yields and purities nih.govtue.nl. The development of robust, supported this compound catalysts is a prerequisite for their integration into such advanced manufacturing technologies, which are increasingly adopted in the pharmaceutical and fine chemical industries nih.govamt.uk.

Theoretical and Computational Investigations of Trifurylboron Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of trifurylboron. These methods are employed to elucidate the electronic landscape of the molecule, predict its reactivity, and rationalize its chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of organoboron compounds, including systems related to this compound. DFT calculations provide a balance between computational cost and accuracy, making it feasible to study relatively complex molecules.

Studies on the electronic properties of this compound would typically involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in predicting the molecule's behavior as a Lewis acid and its potential to participate in various reactions. The LUMO, in particular, is expected to be centered on the boron atom, reflecting its electron-accepting nature. The furan (B31954) rings, being electron-rich aromatic systems, would contribute significantly to the HOMO.

The reactivity of this compound can be further quantified using DFT-derived descriptors. These include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Hardness (η) and Softness (S): Measure the resistance to change in electron distribution. A softer molecule is generally more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

A comparative study on the deorganylation tendency of various tri(heteroaryl)boranes, including tri(2-furyl)borane, with β-diketones has been reported. researchgate.net This study provides indirect evidence of the reactivity of the B-C bond in this compound, suggesting that the symbiosis among the relatively soft heteroaryl units bonded to the boron atom makes the B-C bond resistant to breakage. researchgate.net

Table 1: Key DFT-Calculated Properties for Characterizing this compound Reactivity

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the furan rings. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Central to the Lewis acidity of the boron center; a lower energy indicates stronger acidity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Electron Density Distribution | Spatial distribution of electrons in the molecule | Highlights the electron-deficient nature of the boron atom and the electron-rich furan rings. |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the molecule's surface | Visually identifies electrophilic (positive potential, near boron) and nucleophilic (negative potential, near oxygen) regions. |

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other quantum chemical methods also offer valuable insights.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can provide benchmark data for electronic structure and properties. Specific studies applying these methods directly to this compound are not extensively documented in the literature.

Semi-Empirical Methods: These methods, such as AM1 and PM3, use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, making them suitable for preliminary studies of large systems or for providing initial geometries for higher-level calculations. However, their accuracy can be limited, and results should be interpreted with caution. There is a lack of specific studies in the readily available literature that apply semi-empirical methods to this compound.

Molecular Dynamics and Reaction Dynamics Simulations

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. For a system like this compound, MD simulations could be used to:

Study Solvation Effects: Investigate how the solvent molecules arrange around the this compound molecule and how this influences its conformation and reactivity.

Explore Conformational Flexibility: Analyze the rotational freedom of the furan rings around the B-C bonds and identify the most stable conformations.

Simulate Reaction Dynamics: In principle, MD simulations, particularly reactive MD (with force fields that allow for bond breaking and formation) or ab initio MD, could be used to model the course of a reaction involving this compound, providing insights into the reaction mechanism and transition states.

Although MD simulations have been applied to triarylborane-containing systems in the context of their interaction with biomolecules, specific MD studies focusing on the fundamental properties of this compound itself are not widely reported. researchgate.net

Prediction of Catalytic Activity and Selectivity

A significant area of interest for this compound is its potential as a Lewis acid catalyst. Computational methods are invaluable for predicting and understanding its catalytic performance.

Computational screening of potential catalysts is a powerful approach where a library of candidate molecules is evaluated theoretically to identify the most promising ones for experimental investigation. For triarylboranes, including hypothetical this compound derivatives, this would involve calculating properties that correlate with catalytic activity. A key parameter is the Lewis acidity , which can be computationally estimated by calculating the fluoride (B91410) ion affinity (FIA) or the energy of the LUMO. acs.org

In the context of a specific reaction, DFT calculations can be used to model the entire catalytic cycle. This involves:

Reactant and Catalyst Complexation: Calculating the binding energy of the reactants to the this compound catalyst.

Transition State Searching: Locating the transition state structures for the key steps of the reaction and calculating the corresponding activation energies. The rate-determining step will have the highest activation barrier.

Product Release: Modeling the dissociation of the product from the catalyst.

By comparing the activation barriers for different reaction pathways or with different catalysts, predictions about the catalytic activity and selectivity (e.g., stereoselectivity or regioselectivity) can be made. cardiff.ac.uk While these approaches are well-established for borane (B79455) catalysis, specific computational studies predicting the catalytic activity of this compound are not prevalent in the literature. cardiff.ac.ukmdpi.com

Machine Learning Approaches in this compound Research

Machine learning (ML) is emerging as a powerful tool in chemistry to accelerate the discovery and optimization of molecules with desired properties. In the context of this compound research, ML could be applied in several ways:

Predicting Catalytic Performance: ML models can be trained on a dataset of known catalysts and their experimentally determined activities. labonline.com.au These models can then predict the performance of new, untested catalysts, including novel this compound derivatives. The inputs (features) for these models can include computationally derived properties (like LUMO energy, steric parameters, etc.) and structural fingerprints. chemrxiv.orgnih.govresearchgate.net

Screening Virtual Libraries: ML can be used to rapidly screen large virtual libraries of potential this compound derivatives to identify candidates with high predicted activity, thus prioritizing synthetic efforts. chemrxiv.orgnih.govresearchgate.netresearchgate.net

Optimizing Reaction Conditions: ML algorithms can also be used to predict the optimal reaction conditions (temperature, solvent, etc.) for a given this compound-catalyzed reaction.

Recent work has demonstrated the use of ML, specifically Gaussian process regression, to predict the turnover frequencies of triarylborane catalysts for reductive alkylation reactions. chemrxiv.orgnih.govresearchgate.net The study found that deformation energy was a useful parameter for building accurate predictive models. chemrxiv.orgnih.govresearchgate.net While this study did not specifically include this compound, the methodology is directly applicable.

Computational Design of Novel this compound Derivatives

Computational chemistry provides the tools for the in silico design of novel this compound derivatives with enhanced or tailored properties. This rational design process can significantly reduce the trial-and-error nature of experimental synthesis.

The design process typically involves:

Identifying a Target Property: This could be enhanced Lewis acidity, improved stability, or better solubility in a particular solvent.

Proposing Structural Modifications: Based on chemical intuition and theoretical principles, modifications to the this compound scaffold are proposed. This could involve introducing electron-withdrawing or -donating substituents on the furan rings.

Computational Evaluation: The properties of the newly designed molecules are calculated using quantum chemical methods. For example, to enhance Lewis acidity, substituents that lower the LUMO energy would be sought.

Iterative Refinement: The results of the calculations are used to refine the molecular design in an iterative cycle until a promising candidate is identified.

For instance, to increase the Lewis acidity of this compound, one could computationally screen derivatives with electron-withdrawing groups (e.g., -CF₃, -NO₂, halides) at various positions on the furan rings. The calculated fluoride ion affinities or LUMO energies would then provide a quantitative measure of the predicted increase in Lewis acidity. acs.orgresearchgate.net This approach allows for the pre-selection of the most promising candidates for synthesis and experimental validation.

Emerging Research Directions and Future Perspectives on Trifurylboron

Integration of Trifurylboron with Other Catalytic Systems

The application of this compound and its derivatives is expanding beyond their use as single-component catalysts. A significant area of emerging research is their integration into more complex catalytic systems, such as dual-catalytic processes.

One notable advancement is the use of this compound derivatives in photoredox/nickel dual catalysis. nih.gov For instance, 2-trifluoroboratochromanones, which are synthesized from this compound precursors, serve as effective coupling partners in the synthesis of flavanones. nih.gov This dual catalytic system employs an organic photocatalyst alongside a base-metal nickel catalyst, operating under remarkably mild conditions with visible light at ambient temperature. nih.gov This approach is particularly valuable for challenging coupling reactions that are often hindered by side reactions like β-hydride elimination. nih.gov The versatility of this method allows for the incorporation of a wide array of functional groups, including aldehydes, chlorides, and trifluoromethyl groups, into the final product. nih.gov

Furthermore, this compound is a key intermediate in the synthesis of lithium tetra(2-furyl)borate. google.comgoogle.com This borate (B1201080) salt has shown considerable promise as a transesterification catalyst in the melt polymerization of polycarbonates. google.comgoogle.com Its advantages over traditional catalysts include enhanced solubility in the reactants and final polymer, leading to a more homogeneous reaction mixture and a final product with minimal coloration. google.com The use of such heterocyclic borate salts can lead to faster reaction rates and the production of high-molecular-weight polycarbonates. google.com

Table 1: Examples of this compound Derivatives in Catalytic Systems

| This compound Derivative | Catalytic System | Application | Key Advantages |

|---|---|---|---|

| 2-Trifluoroboratochromanone | Photoredox/Nickel Dual Catalysis | Synthesis of flavanones | Mild reaction conditions, broad functional group tolerance, overcomes traditional synthetic limitations. nih.gov |

| Lithium tetra(2-furyl)borate | Transesterification Catalyst | Polycarbonate production | Faster reaction rates, high molecular weight polymers, improved solubility, less coloration in the final product. google.com |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure and properties of this compound and its derivatives is crucial for their application. Advanced spectroscopic techniques are indispensable tools for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful method for elucidating the molecular structure of this compound-containing compounds. wikipedia.org

¹¹B NMR: As boron has two NMR active nuclei, ¹¹B (spin 3/2) and ¹⁰B (spin 3), ¹¹B NMR is particularly informative. magritek.com The chemical shift in ¹¹B NMR provides direct insight into the coordination environment of the boron atom (tricoordinate vs. tetracoordinate). sdsu.eduoxinst.com For tricoordinate boranes like this compound, the chemical shifts are distinct from their tetracoordinate derivatives, such as trifluoroboratochromanones or lithium tetra(2-furyl)borate. sdsu.edu

¹H and ¹³C NMR: These techniques provide detailed information about the furan (B31954) rings and any other organic moieties attached to the boron atom.

¹⁹F NMR: For fluorinated derivatives like 2-trifluoroboratochromanones, ¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns of this compound derivatives, aiding in their identification and structural confirmation. researchgate.netresearchgate.net Derivatization is often employed to enhance volatility and improve mass spectral properties. researchgate.net High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental composition.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of crystalline this compound derivatives. This technique can reveal precise bond lengths, bond angles, and intermolecular interactions, which are critical for understanding their reactivity and role in supramolecular assemblies.

Supramolecular Assembly and Host-Guest Chemistry Involving this compound

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting prospects for this compound. wikipedia.org The unique V-shape of the this compound scaffold, combined with the electronic properties of the furan rings and the Lewis acidity of the boron atom, makes it a promising candidate for the construction of novel supramolecular architectures. vu.lt

The planar, π-conjugated furan rings in this compound are predisposed to self-assembly through π-π stacking interactions, potentially forming one- or two-dimensional structures. rsc.org These non-covalent interactions, along with hydrogen bonding (in functionalized derivatives), van der Waals forces, and electrostatic effects, can drive the formation of well-defined supramolecular systems. frontiersin.org

In host-guest chemistry, the boron atom in this compound can act as a Lewis acidic site, enabling it to interact with and bind to electron-rich guest molecules. wikipedia.org By modifying the furan rings with specific functional groups, it is possible to create host molecules with cavities or recognition sites tailored for selective guest binding. nih.govrsc.org Such systems could find applications in sensing, separation technologies, and controlled release. The development of macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes has significantly advanced this field, and this compound-based structures could offer new functionalities. nih.govfrontiersin.org

Bio-Inspired Applications of this compound Derivatives

Drawing inspiration from biological systems is a growing trend in materials science and chemistry. europa.euwikipedia.orgyoutube.com this compound derivatives are being explored for a range of bio-inspired applications, particularly in the development of chemosensors.

The ability of this compound derivatives to interact with various analytes makes them attractive candidates for sensing applications. nanobioletters.com By functionalizing the this compound core, it is possible to design sensors that exhibit a detectable change (e.g., in fluorescence or color) upon binding to a specific target molecule, such as metal ions, anions, or biologically relevant molecules. nanobioletters.commdpi.com The design of these sensors often mimics the specific and reversible interactions found in biological systems, like enzyme-substrate binding. wikipedia.org

For example, derivatives of other heterocyclic compounds are known to be effective fluorescent probes for detecting ions like Zn²⁺. mdpi.com Similarly, this compound derivatives could be engineered to act as sensors. The interaction mechanism might involve the Lewis acidic boron center coordinating with the analyte, or non-covalent interactions with the furan rings. The development of sensors based on this compound could leverage their unique optoelectronic properties for applications in environmental monitoring and medical diagnostics. frontiersin.orgnih.govmdpi.com

Conclusion

Summary of Key Research Findings and Impact

Due to the absence of dedicated research articles on trifurylboron, a summary of key findings is not possible. The broader field of triarylboranes, particularly those with halogenated aryl groups, has been extensively studied for their Lewis acidity and catalytic activity. nih.govscispace.commdpi.com These related compounds are known to be effective catalysts in various organic transformations, including hydroboration and hydrosilylation reactions. nih.govmdpi.com However, without experimental or computational data, it is impossible to ascertain whether this compound shares these properties. The electron-rich nature of the furan (B31954) ring could impart unique electronic properties to the boron center, potentially leading to novel reactivity, but this remains speculative.

Unresolved Challenges and Future Research Avenues

The primary unresolved challenge concerning this compound is the near-total lack of fundamental research. Future research should be directed towards several key areas:

Synthesis and Characterization: The development of a robust and scalable synthesis for this compound is the first critical step. Following its synthesis, comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction would be essential to understand its molecular structure and bonding.

Investigation of Lewis Acidity: A crucial area of investigation would be the determination of this compound's Lewis acidity. This could be achieved through experimental methods, such as the Gutmann-Beckett method, or computational studies. nih.gov Understanding its Lewis acidic character would be paramount in predicting its potential as a catalyst.

Exploration of Reactivity and Catalytic Potential: Systematic studies of its reactivity with various substrates would be necessary. Given the catalytic applications of other triarylboranes, exploring this compound's efficacy in reactions like Suzuki-Miyaura coupling, hydroboration, and as a component in frustrated Lewis pair (FLP) chemistry would be a logical progression. nih.govscispace.com

Comparative Studies: Comparing the properties and reactivity of this compound with its thiophene (B33073) and benzene (B151609) analogues would provide valuable insights into the influence of the heteroaromatic ring on the boron center.

Broader Implications for Main Group Chemistry and Organic Synthesis

Should future research establish this compound as a viable and interesting compound, the implications for main group chemistry and organic synthesis could be significant. The introduction of furan moieties to a boron center could lead to:

Novel Electronic Properties: The oxygen heteroatom in the furan rings could influence the electronic properties of the boron center in ways that are distinct from phenyl or halogenated aryl groups, potentially leading to new types of reactivity and catalysis.

New Catalytic Systems: If this compound or its derivatives demonstrate catalytic activity, they could offer alternatives to existing metal-based or other main group catalysts, possibly with improved selectivity or efficiency.

Advanced Materials: Triarylboranes are known for their applications in optoelectronics and anion sensing. researchgate.net The unique structure of this compound could make it a candidate for the development of new functional materials with tailored electronic or photophysical properties.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of trifurylboron to achieve high purity and yield?

- Methodological Answer : Synthesis typically involves aryl Grignard or lithium reagents reacting with boron halides. Key parameters include reaction temperature (−78°C to 0°C), solvent (dry THF or ether), and stoichiometric control of the aryl reagent. Post-synthesis purification via recrystallization (using hexane/ethyl acetate) or column chromatography (silica gel, non-polar eluents) is critical. Monitor purity via NMR for boron environment analysis and NMR for fluorine substituent confirmation .

- Key Data :

| Parameter | Optimal Range | Impact on Yield/Purity | Source |

|---|---|---|---|

| Temperature | −78°C to 0°C | Prevents side reactions | |

| Solvent | Dry THF | Enhances reagent stability | |

| Purification | Hexane/EA (3:1) | Removes unreacted boron halides |

Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR detects boron coordination (δ ~0–10 ppm for trigonal planar geometry). NMR identifies fluorine substituent environments (δ −110 to −160 ppm).

- X-ray Crystallography : Resolves boron-aryl bonding angles and steric effects.

- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns. Cross-validate with elemental analysis (C, H, B, F) for purity .

Advanced Research Questions

Q. How do steric and electronic effects in this compound derivatives influence their reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Bulky aryl groups (e.g., 2,4,6-trisubstituted) reduce catalytic activity by hindering substrate access. Quantify using Tolman cone angles or computational steric maps.

- Electronic Effects : Electron-withdrawing groups (e.g., −CF) enhance Lewis acidity, accelerating transmetallation steps. Measure via NMR chemical shifts (lower δ = stronger Lewis acidity).

- Experimental Design : Compare reaction rates (kinetic studies) and yields for derivatives with varying substituents. Use DFT calculations to model charge distribution .

Q. What are the decomposition pathways of this compound under ambient and catalytic conditions?

- Methodological Answer :

- Ambient Conditions : Hydrolysis via B–C bond cleavage generates arylboronic acids. Monitor via NMR (appearance of δ ~30 ppm for tetrahedral borate species).

- Catalytic Conditions : Thermolysis (≥100°C) induces homolytic B–C bond cleavage, forming aryl radicals. Characterize using EPR spectroscopy or radical trapping agents (e.g., TEMPO).

- Preventive Measures : Store under inert atmosphere; add stabilizing ligands (e.g., N-heterocyclic carbenes) .

- Key Data :

| Condition | Decomposition Product | Detection Method | Half-Life (25°C) | Source |

|---|---|---|---|---|

| Moist Air | Arylboronic Acid | NMR | 48 hours | |

| 100°C (N) | Aryl Radicals | EPR | <1 hour |

Q. How can computational models predict the catalytic behavior of this compound in asymmetric synthesis?

- Methodological Answer :

- DFT Calculations : Model transition states to identify enantioselectivity drivers (e.g., non-covalent interactions between boron and chiral ligands).

- Molecular Dynamics (MD) : Simulate solvent effects on catalyst-substrate binding.

- Validation : Compare computed enantiomeric excess (ee) with experimental HPLC data. Calibrate force fields using crystallographic bond lengths/angles .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility values for this compound in polar aprotic solvents?

- Resolution Strategy :

- Standardize Protocols : Use IUPAC-recommended gravimetric methods (saturation concentration at 25°C ± 0.1°C).

- Control Impurities : Trace moisture or oxygen can form borate byproducts, artificially reducing solubility. Pre-dry solvents over molecular sieves.

- Report Full Context : Publish solvent batch data (water content, supplier) and equilibration time. Cross-reference with PubChem datasets for outlier identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。